

# Avotaciclib: Key Characteristics & Handling

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Avotaciclib

CAS No.: 1983983-41-0

Cat. No.: S3612582

Get Quote

The table below summarizes the available data on **Avotaciclib** (also known as BEY1107 trihydrochloride) for your research reference [1].

| Parameter                     | Specification / Value                                                  |
|-------------------------------|------------------------------------------------------------------------|
| Primary Target                | Cyclin-Dependent Kinase 1 (CDK1) [1].                                  |
| Primary Indication (Research) | Locally advanced or metastatic pancreatic cancer [1].                  |
| Molecular Weight              | 390.66 g/mol [1].                                                      |
| Chemical Formula              | C <sub>13</sub> H <sub>11</sub> N <sub>7</sub> O <sub>3</sub> ClH [1]. |
| CAS No.                       | 1983984-01-5 [1].                                                      |
| Purity                        | ≥99.01% [1].                                                           |

| **Solubility (In vitro)** | Water: 78 mg/mL DMSO: 4 mg/mL (10.23 mM) Ethanol: Insoluble [1]. | | **Recommended In vivo Formulation** | Homogeneous suspension using 1% CMC-Na [1]. |

## Frequently Asked Questions & Troubleshooting

Here are answers to common questions and solutions to potential issues you might encounter in your experiments.

### Q1: What is the recommended procedure for preparing stock solutions of Avotaciclub?

A:

- **In vitro stock solution:** For a 10 mM stock solution, add 390.7  $\mu$ L of fresh, pure DMSO to 1 mg of **Avotaciclub** trihydrochloride powder. Gently vortex or sonicate until the solid is fully dissolved. Avoid using DMSO that has absorbed moisture from the air, as this can significantly reduce solubility [1].
- **In vivo dosing suspension:** To prepare a 5 mg/mL dosing suspension, add 5 mg of **Avotaciclub** to 1 mL of 1% carboxymethyl cellulose sodium (CMC-Na) solution. Mix thoroughly until a homogeneous, non-settling suspension is achieved [1].

### Q2: The drug precipitate forms in my cellular assay. How can I improve solubility?

A: Precipitation is a common issue. You can try the following:

- **Verify DMSO quality:** Ensure the DMSO is fresh and moisture-free. Consider purchasing small, sealed aliquots.
- **Warm the solution:** Briefly warm the tube in a 37°C water bath for a few minutes, then vortex. Do not overheat.
- **Sonication:** Use a bath sonicator for 1-2 minutes to help disperse the compound.
- **Prepare fresh:** Always prepare stock solutions immediately before use and avoid multiple freeze-thaw cycles.
- **Reduce concentration:** If precipitation persists, prepare a lower concentration stock solution (e.g., 5 mM) to keep the compound in solution.

### Q3: How can I confirm that the observed biological effects in my experiment are due to CDK1 inhibition?

A: To validate target engagement, consider incorporating these controls and experiments:

- **Use a positive control:** Employ another established, well-characterized CDK1 inhibitor (e.g., RO-3306) in a parallel experiment. If both compounds produce similar phenotypic effects (e.g., cell cycle arrest at G2/M), it strengthens the conclusion [2].
- **Genetic validation:** Use siRNA or CRISPR/Cas9 to knock down or knock out CDK1 in your cell lines. Similarities between genetic knockdown and pharmacological inhibition phenotypes provide strong evidence for an on-target effect.
- **Monitor downstream markers:** Analyze the phosphorylation status of known CDK1 substrates (e.g., substrates involved in the G2/M transition) via Western blot. A reduction in their phosphorylation level

upon **Avotaciclib** treatment indicates effective pathway inhibition [2].

## Experimental Workflow & Signaling Pathway

To help you design and contextualize your experiments, the following diagram outlines a general workflow for evaluating a CDK inhibitor like **Avotaciclib** in a cancer model, highlighting its key role in cell cycle arrest.



[Click to download full resolution via product page](#)

I hope this technically oriented support guide provides a solid foundation for your work with **Avotaciclib**.

***Need Custom Synthesis?***

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Avotaciclib trihydrochloride | CDK inhibitor | Mechanism [selleckchem.com]
2. Integrated Analysis, Machine Learning, Molecular Docking ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Avotaciclib: Key Characteristics & Handling]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b3612582#avotaciclib-parameter-variation-experiments>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States  
**Phone:** (512) 262-9938  
**Email:** [info@smolecule.com](mailto:info@smolecule.com)  
**Web:** [www.smolecule.com](http://www.smolecule.com)